molecular formula C20H15ClN2O2S B11632582 (5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11632582
M. Wt: 382.9 g/mol
InChI Key: ZKOFKZRFPPWZEG-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of indole, thiazolidine, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 4-chlorobenzyl chloride, reacts with indole in the presence of a base to form 1-[(4-chlorophenyl)methyl]-1H-indole.

    Thiazolidine Ring Formation: The indole derivative then undergoes a condensation reaction with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for catalysts, solvent selection, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE
  • (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-22-19(24)18(26-20(22)25)10-14-12-23(17-5-3-2-4-16(14)17)11-13-6-8-15(21)9-7-13/h2-10,12H,11H2,1H3/b18-10-

InChI Key

ZKOFKZRFPPWZEG-ZDLGFXPLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.